1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine
Description
1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine is a synthetic organic compound. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound is characterized by the presence of a piperazine ring substituted with a chloromethylphenyl group and a methoxydimethylbenzenesulfonyl group.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-14-5-6-17(13-18(14)21)22-7-9-23(10-8-22)27(24,25)20-12-15(2)19(26-4)11-16(20)3/h5-6,11-13H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUQYPKLYOMMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine ring is then subjected to nucleophilic substitution reactions to introduce the 3-chloro-4-methylphenyl group and the 4-methoxy-2,5-dimethylbenzenesulfonyl group. These reactions often require the use of appropriate halogenated precursors and strong bases like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-4-(4-methoxybenzenesulfonyl)piperazine
- 1-(4-Methylphenyl)-4-(4-methoxybenzenesulfonyl)piperazine
- 1-(3-Chloro-4-methylphenyl)-4-(benzenesulfonyl)piperazine
Uniqueness
1-(3-Chloro-4-methylphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine is unique due to the specific combination of substituents on the piperazine ring, which may confer distinct chemical and biological properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
